molecular formula C17H15BrN2O B13460546 2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile

2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile

Cat. No.: B13460546
M. Wt: 343.2 g/mol
InChI Key: VGQIDAQTAFCPJN-UHFFFAOYSA-N
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Description

2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile is an organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a tert-butyl-substituted phenol, followed by the introduction of the prop-2-yn-1-yloxy group through an etherification reaction. The final step involves the formation of the propanedinitrile moiety through a condensation reaction with malononitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-tert-butyl-1,3-dimethylbenzene: This compound shares the bromine and tert-butyl groups but lacks the prop-2-yn-1-yloxy and propanedinitrile moieties.

    tert-Butyl bromide: This compound contains a tert-butyl group and a bromine atom but is structurally simpler.

Uniqueness

2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

IUPAC Name

2-[(3-bromo-5-tert-butyl-4-prop-2-ynoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C17H15BrN2O/c1-5-6-21-16-14(17(2,3)4)8-12(9-15(16)18)7-13(10-19)11-20/h1,7-9H,6H2,2-4H3

InChI Key

VGQIDAQTAFCPJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C=C(C#N)C#N)Br)OCC#C

Origin of Product

United States

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